molecular formula C9H14ClIN2O2S B2988644 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 1788823-11-9

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione hydrochloride

カタログ番号: B2988644
CAS番号: 1788823-11-9
分子量: 376.64
InChIキー: SQIRAROKVOXYRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione hydrochloride is a heterocyclic compound featuring a pyrazole ring substituted with iodine and methyl groups, coupled to a sulfolane (thiolane-1,1-dione) moiety. The hydrochloride salt improves crystallinity, facilitating structural characterization via X-ray diffraction (XRD), as evidenced by the widespread use of SHELX programs for such analyses .

This compound is synthesized through nucleophilic substitution or coupling reactions involving iodinated pyrazole precursors and sulfolane derivatives. Its structural complexity necessitates advanced analytical techniques, including NMR, mass spectrometry, and single-crystal XRD, often supported by software suites like WinGX and ORTEP-3 for data visualization .

特性

IUPAC Name

3-(4-iodo-3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2S.ClH/c1-6-9(10)7(2)12(11-6)8-3-4-15(13,14)5-8;/h8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIRAROKVOXYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione hydrochloride is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the formation of the pyrazole ring followed by the introduction of the thiolane moiety. Various synthetic pathways can be employed, including the iodination of 3,5-dimethylpyrazole derivatives and subsequent reactions to form the thiolane structure. The detailed synthetic route can be summarized as follows:

  • Preparation of 3,5-Dimethylpyrazole : This is achieved through standard methods involving hydrazine derivatives.
  • Iodination : The introduction of iodine at the 4-position is performed using iodine or N-iodosuccinimide.
  • Formation of Thiolane Derivative : The thiolane ring is constructed through cyclization reactions involving appropriate precursors.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione have shown moderate to strong activity against various bacterial strains when tested in vitro.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial Strain TestedZone of Inhibition (mm)Reference
Compound AE. coli15
Compound BS. aureus18
Target CompoundP. aeruginosa20

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, it has demonstrated selective cytotoxicity against glioma cells while sparing normal cells.

Table 2: Cytotoxicity Assay Results

Compound NameCell LineIC50 (µM)Mechanism of Action
Target CompoundC6 Glioma5.13Induces apoptosis
Reference Drug5-Fluorouracil8.34DNA synthesis inhibition

The biological activity of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes involved in metabolic pathways, inhibiting their activity and disrupting cellular functions.
  • Apoptosis Induction : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to cell cycle arrest and eventual cell death.
  • Antioxidant Properties : Some pyrazole derivatives exhibit antioxidant activity, which may contribute to their overall therapeutic effects.

Case Studies

In a recent study published in Journal of Chemical and Pharmaceutical Research, researchers synthesized several pyrazole derivatives and evaluated their antimicrobial properties alongside cytotoxic effects on cancer cell lines. The study concluded that the target compound exhibited superior antimicrobial activity compared to traditional antibiotics and showed promising results in inducing apoptosis in glioma cells .

類似化合物との比較

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione hydrochloride C₈H₁₁IN₃O₂S·HCl 384.62 Iodo, 3,5-dimethylpyrazole, sulfolane, HCl salt
3-(4-bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione C₇H₉BrN₂O₂S 265.13 Bromo, unsubstituted pyrazole, sulfolane
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine C₉H₁₀ClN₄ 224.66 Chloro, 3,5-dimethylpyrazole, pyridazine
4-amino-2,3,3-trimethyl-1λ⁶,2-thiazolidine-1,1-dione hydrochloride C₆H₁₃ClN₂O₂S 212.70 Amino, trimethylthiazolidine, HCl salt

Key Observations :

  • Iodo vs.
  • Pyrazole Substitution : The 3,5-dimethyl groups on the pyrazole ring (target compound) improve steric shielding and may reduce metabolic degradation compared to unsubstituted pyrazoles .
  • Sulfolane vs. Pyridazine : The sulfolane moiety increases hydrophilicity, whereas pyridazine-containing analogs (e.g., compound from ) exhibit aromatic π-system interactions, influencing binding affinity in biological systems.

Key Findings :

  • Halogen Bonding : The longer C–I bond in the target compound (vs. C–Br or C–Cl) may reduce electronic conjugation with the pyrazole ring, altering its electronic profile .
  • Sulfolane Geometry : The sulfolane group in the target compound adopts a near-planar conformation, stabilized by S=O···H–N hydrogen bonds in the crystal lattice, as refined using SHELXL .

Stability and Reactivity

  • Thermal Stability : The hydrochloride salt form of the target compound enhances thermal stability compared to neutral sulfolane-pyrazole analogs, as observed in differential scanning calorimetry (DSC) studies .
  • Reactivity : The iodine substituent facilitates Suzuki-Miyaura cross-coupling reactions, contrasting with bromo/chloro analogs that require harsher conditions .

Q & A

What are the optimal synthetic routes for 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-thiolane-1,1-dione hydrochloride, and how can reaction conditions be systematically varied to improve yield and purity?

Level: Basic (Synthesis Optimization)
Methodological Answer:

  • Key Steps :
    • Nucleophilic Substitution : React 4-iodo-3,5-dimethyl-1H-pyrazole with thiolane-1,1-dione precursors under reflux conditions. Ethanol or DMF-EtOH mixtures (1:1) are effective solvents for such heterocyclic couplings .
    • Salt Formation : Treat the intermediate with HCl gas or concentrated HCl in anhydrous ether to form the hydrochloride salt, enhancing solubility for biological testing .
  • Optimization Variables :
    • Temperature : Elevated temperatures (70–90°C) improve reaction kinetics but may require inert atmospheres to prevent iodine dissociation.
    • Catalysts : Screen Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate substitution .
    • Purification : Recrystallize from ethanol-DMF mixtures to remove unreacted starting materials .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structural and electronic properties of this compound?

Level: Basic (Characterization)
Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish methyl (δ 1.8–2.2 ppm) and pyrazole ring protons (δ 6.5–7.5 ppm). Cross-validate with HSQC/HMBC for connectivity .
    • FT-IR : Confirm thiolane-dione C=O stretches (~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .
  • Crystallography :
    • Single-Crystal XRD : Resolve iodine positioning and hydrogen-bonding networks in the hydrochloride salt. Use programs like SHELX for refinement .
  • Mass Spectrometry : HRMS (ESI⁺) to verify molecular ion [M+H]⁺ at m/z 315.59 (C₈H₁₅ClIN₃) .

How can researchers design experiments to investigate the environmental persistence and degradation pathways of this compound in aquatic systems?

Level: Advanced (Environmental Fate)
Methodological Answer:

  • Experimental Design :
    • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via HPLC-MS and quantify iodide release as a hydrolysis marker .
    • Photolysis : Expose aqueous solutions to UV-Vis light (λ = 254–365 nm) and track byproducts using LC-QTOF. Compare dark controls .
    • Biodegradation : Use OECD 301F (manometric respirometry) to assess microbial mineralization in activated sludge .
  • Data Analysis : Apply kinetic models (e.g., first-order decay) to estimate half-lives. Use PCA to correlate degradation rates with environmental variables (pH, temperature) .

What strategies are recommended for resolving contradictions in biological activity data observed across different in vitro assays?

Level: Advanced (Data Contradiction Analysis)
Methodological Answer:

  • Source Identification :
    • Assay Conditions : Compare buffer composition (e.g., DMSO concentrations >1% may inhibit enzyme activity) and incubation times .
    • Target Selectivity : Perform counter-screens against related enzymes (e.g., COX-1 vs. COX-2) to rule off-target effects .
  • Validation Steps :
    • Dose-Response Curves : Use 8–12 concentration points to calculate accurate IC₅₀ values. Replicate assays in triplicate .
    • Orthogonal Assays : Confirm activity via SPR (binding affinity) and cellular assays (e.g., apoptosis markers) .

What computational approaches are suitable for predicting the binding affinity and selectivity of this compound with potential enzymatic targets?

Level: Advanced (In Silico Modeling)
Methodological Answer:

  • Docking Studies :
    • Protein Preparation : Retrieve crystal structures (PDB) of target enzymes (e.g., kinases). Optimize protonation states with PROPKA .
    • Ligand Parameterization : Assign charges using the AM1-BCC method. Include the iodine atom’s van der Waals parameters explicitly .
  • MD Simulations :
    • Run 100-ns trajectories in explicit solvent (TIP3P) to assess binding stability. Calculate RMSD and MM-PBSA binding free energies .
  • QSAR Models :
    • Train models using descriptors like LogP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。